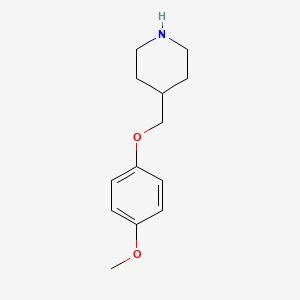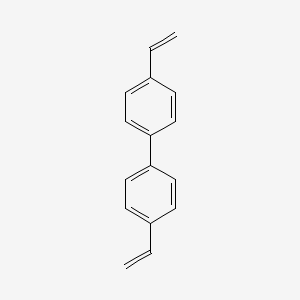
4,4'-Divinylbiphenyl
Vue d'ensemble
Description
4,4’-Divinylbiphenyl is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4,4’-Divinylbiphenyl consists of two phenyl rings connected by a carbon-carbon double bond . The molecular weight is 206.282 Da .
Physical And Chemical Properties Analysis
4,4’-Divinylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 341.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 56.2±0.8 kJ/mol, and it has a flash point of 170.2±13.1 °C . The index of refraction is 1.621, and the molar refractivity is 72.7±0.3 cm3 .
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
4,4'-Divinylbiphenyl and its derivatives, such as 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, have been investigated for their applications in Organic Light Emitting Diodes (OLEDs). Minor structural modifications in these compounds have shown to effectively control the π‐conjugation length, ensuring deep-blue emissions, which is different from the sky-blue emission of unmodified 4,4'-Divinylbiphenyl. These compounds display deep-blue emissions with specific chromaticity coordinates, making them suitable for use as emitters in OLEDs (Huang et al., 2013).
Copolymerization with Styrene
Research has shown that 4,4'-Divinylbiphenyl can be effectively copolymerized with styrene. This process involves creating copolymers in a toluene solution, which are then analyzed for various properties like UV spectroscopy, crosslinker incorporation, and the number of pendant double bonds remaining. Such copolymers tend to form intramolecular linkages and are significant for understanding the reactivity ratios in polymer chemistry (Holdaway, Haward, & Parsons, 1978).
Sorptive Properties of Porous Divinylbiphenyl Copolymers
Porous divinylbiphenyl copolymers synthesized using different inert diluents in a suspension polymerization method have been examined for their sorptive properties, especially towards phenol and its derivatives. These studies are critical for understanding the environmental applications of these polymers, particularly in filtering and purification processes (Trochimczuk, Aoki, Yamabe, & Jyo, 2002).
Energy Transfer in Silylene-Spaced Copolymers
The energy-transfer properties of regioregular silylene-spaced alternating donor-acceptor copolymers, where 4,4'-Divinylbiphenyl serves as the donor, have been a subject of study. These investigations are crucial in the field of photophysics and photochemistry, especially for understanding the dynamics of energy transfer in complex polymer systems (Liu et al., 2010).
Self-Healing Elastomers
Aromatic disulfide metathesis, involving compounds like 4,4'-Divinylbiphenyl, has been reported to facilitate the design of self-healing poly(urea-urethane) elastomers. These elastomers can heal efficiently at room temperature without any catalyst or external intervention, showcasing potential in material science and engineering applications (Rekondo et al., 2014).
Propriétés
IUPAC Name |
1-ethenyl-4-(4-ethenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVFZBXZVPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450887 | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Divinylbiphenyl | |
CAS RN |
4433-13-0 | |
| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


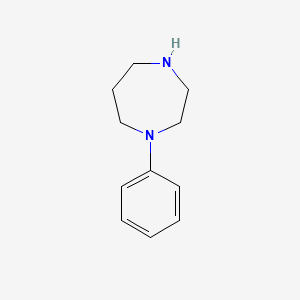
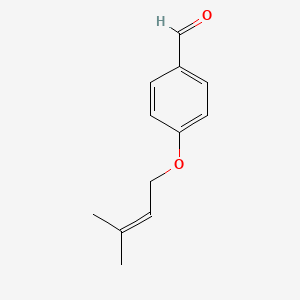
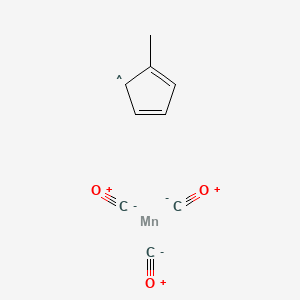
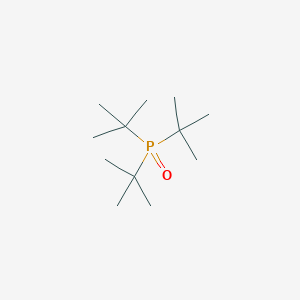
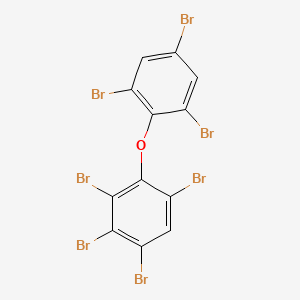
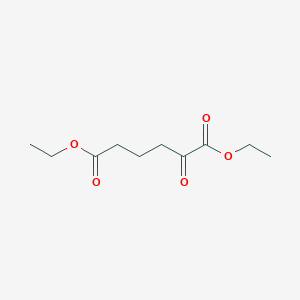
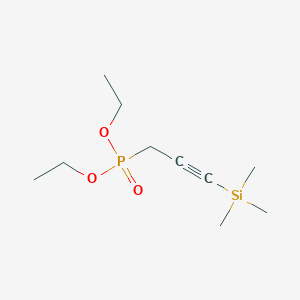
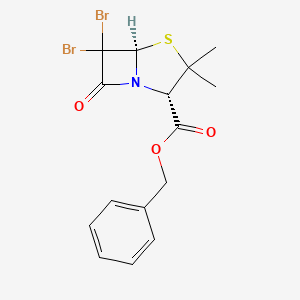
![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)
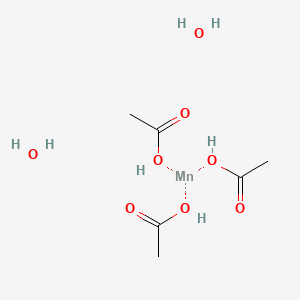
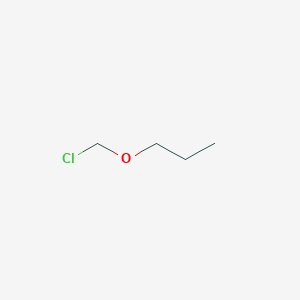
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
